![molecular formula C13H19NO B056443 (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidin CAS No. 119193-19-0](/img/structure/B56443.png)
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidin
Übersicht
Beschreibung
This compound, part of the piperidine class, is studied for its biological and chemical properties. While commonly associated with opioid receptor interaction, we will focus on the molecular and chemical characteristics, avoiding its applications in drug use and side effects.
Synthesis Analysis
The synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine involves structure-activity relationship studies leading to the identification of compounds with significant biological activities (Zimmerman et al., 1994). Advanced synthesis techniques aim to improve selectivity and potency, reflecting the compound's complex synthetic pathway.
Molecular Structure Analysis
The molecular structure has been elucidated through various studies, showing the significance of stereochemistry in the biological activity of these compounds. For instance, the crystal and molecular structure investigations provide insights into its conformation and how it relates to its activity (Khan et al., 2013).
Chemical Reactions and Properties
This compound participates in reactions typical for piperidines and has been examined for its ability to act as an opioid receptor antagonist. The structural modifications lead to different biological activities, indicating its versatile chemical properties (Mitch et al., 1993).
Wissenschaftliche Forschungsanwendungen
Forschung zu Opioid-Antagonisten
“(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidin” wurde in der Untersuchung von Opioid-Antagonisten verwendet . Die Verbindung wurde als Monomer in einer dreikomponentigen Bibliothek von Verbindungen integriert, die auf die Aktivität von Opioidrezeptor-Antagonisten ausgerichtet sind .
Untersuchung der Konformation des N-Substituenten
Die Verbindung wurde in der Untersuchung der Konformation des N-Substituenten verwendet, die die Wirksamkeit und die Subtyp-Selektivität des Mu-Rezeptors steuert . Diese Studie umfasste die Verwendung eines Satzes von starren vs. flexiblen N-Substituenten .
Studie zu den Anforderungen an die Bindungsstelle
Eine Studie der Anforderungen an die Bindungsstelle im Zusammenhang mit dem N-Substituenten von Derivaten von “this compound” wurde durchgeführt . Diese Studie zeigte, dass Verbindungen mit dem trans-Cinnamyl-N-Substituenten die Wirksamkeit am Opioidrezeptor am genauesten reproduzierten .
Untersuchung der Subtyp-Selektivität des Opioidrezeptors
Die Verbindung wurde in der Untersuchung der Subtyp-Selektivität des Opioidrezeptors verwendet . Die Studie ergab, dass eine freie Drehung des Phenylrings für eine hohe Affinitätsbindung und Subtyp-Selektivität des Mu-Rezeptors notwendig ist .
Studie der Antagonisten-Wirksamkeit
Die Verbindung wurde in der Untersuchung der Antagonisten-Wirksamkeit verwendet . Es wurde festgestellt, dass N-Substituenten, die sekundäre Kohlenstoffe tragen, die direkt an den Piperidin-Stickstoff der Verbindung gebunden sind, im Gegensatz zu Naltrexon einen dramatischen Verlust an Wirksamkeit erleiden<a aria-label="1: Die Verbindung wurde in der Untersuchung der Antagonisten-Wirksamkeit verwendet1" data-citationid="b1057ad0-9835-e522-0cb4-ae9e1abd5dad-30" h="ID=SERP,5015.1" href="https://www.rti.org/publication/investigation-n
Wirkmechanismus
Target of Action
The primary target of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is the opioid kappa receptor . This receptor is a type of opioid receptor that has high affinity for kappa-selective opioids. It is involved in various physiological processes, including pain perception, mood regulation, and immune response.
Mode of Action
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine interacts with the opioid kappa receptor as a selective antagonist . It binds to the receptor with high affinity, blocking the receptor’s interaction with its natural ligands. This prevents the receptor from initiating the intracellular signaling pathways that would normally result from ligand binding.
Biochemical Pathways
Upon binding to the opioid kappa receptor, (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine inhibits the receptor’s signaling pathways. This includes the inhibition of the [^35S]GTP-gamma-S assay, a measure of G-protein activation . The downstream effects of this inhibition are complex and can vary depending on the specific cellular context.
Pharmacokinetics
Its high affinity for the opioid kappa receptor suggests that it may have good bioavailability and be able to effectively reach its target in the body .
Result of Action
The primary result of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine’s action is the antagonism of the opioid kappa receptor . By blocking this receptor, it can modulate the receptor’s physiological effects, potentially influencing pain perception, mood, and immune response.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDAOSDNCHKFE-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453444 | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119193-19-0 | |
Record name | 3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119193-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine relate to its opioid antagonist activity?
A1: While the provided abstracts don't offer a detailed mechanistic explanation, they highlight the importance of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure for opioid antagonism. The research specifically investigated (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogs with variations in the nitrogen substituent. This suggests that this specific stereochemistry and the aromatic hydroxyl group are crucial for binding to opioid receptors, potentially through interactions like hydrogen bonding or aromatic stacking. The varying N-substituents likely influence the molecule's affinity for different opioid receptor subtypes (mu, kappa, delta), impacting overall antagonist potency and selectivity. []
Q2: What is significant about the synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine described in the research?
A2: The research highlights an improved synthetic route for (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine and its analogs, emphasizing a key step: the cis-thermal elimination of carbonates. This method enabled the researchers to achieve high yields (up to 90%) in constructing the desired 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine intermediate, which is crucial for introducing the C3 methyl group with the correct stereochemistry. This improved synthesis allows for more efficient production of these opioid antagonists, potentially facilitating further research and development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.